2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine
Overview
Description
2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of a trifluoromethyl group, an iodine atom, and a mercapto group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with trifluoromethylating agents, iodinating agents, and thiolating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The choice of reagents, solvents, and reaction conditions is crucial to achieve high yields and purity. Advanced techniques such as continuous flow synthesis and catalytic processes may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.
Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium trifluoroacetate or trifluoromethanesulfonyl chloride for trifluoromethylation.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the mercapto group may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, and in materials science for creating advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom and mercapto group can participate in specific interactions with biological molecules .
Comparison with Similar Compounds
- 2-Iodo-5-(trifluoromethyl)pyridine
- 2-Mercapto-5-(trifluoromethyl)pyridine
- 3-Iodo-5-(trifluoromethyl)pyridine
Comparison: Compared to similar compounds, 2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine is unique due to the specific arrangement of its functional groups. The presence of both the mercapto and iodine groups on the pyridine ring can lead to distinct reactivity and interaction profiles, making it a valuable compound for various applications.
Biological Activity
2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine is a heterocyclic compound notable for its unique structural features, including a mercapto group, an iodine atom, and a trifluoromethyl group. With a molecular formula of CHFINS and a molecular weight of approximately 305.06 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Mercapto Group (-SH): Imparts nucleophilic characteristics, allowing for interactions with electrophilic targets.
- Iodine Atom (I): Enhances electrophilicity, facilitating reactions with biological molecules.
- Trifluoromethyl Group (-CF): Increases lipophilicity and influences the compound's interaction with biological systems.
Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activity, particularly as anti-cancer agents and enzyme inhibitors. Notably, studies have highlighted its potential as an inhibitor of human immunodeficiency virus (HIV) protease and as an anti-tumor agent.
The mechanism by which this compound exerts its biological effects can be attributed to:
- Electrophilic Attack: The iodine atom facilitates electrophilic attacks on nucleophilic sites in target biomolecules.
- Nucleophilic Reactions: The mercapto group can engage in nucleophilic substitution reactions, leading to modifications of target proteins or enzymes.
- Lipophilicity Enhancement: The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, increasing bioavailability.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anti-Cancer Activity:
- In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. The compounds showed IC values in the low micromolar range, indicating potent anti-cancer properties.
- HIV Protease Inhibition:
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique attributes of this compound against structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Chloro-2-mercapto-3-(trifluoromethyl)pyridine | Chlorine instead of iodine | Moderate anti-cancer activity |
3-Iodo-5-(trifluoromethyl)pyridin-2-thione | Thione functional group | Different reactivity patterns |
3-Iodo-2-mercapto-6-(trifluoromethyl)pyridine | Different position of substituents | Potentially different biological activities |
Properties
IUPAC Name |
3-iodo-5-(trifluoromethyl)-1H-pyridine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3INS/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCNHJIMMXKZJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC=C1C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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